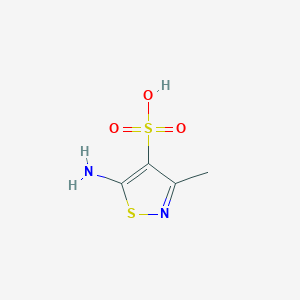

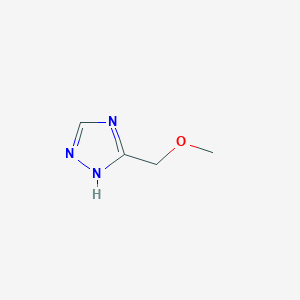

5-Amino-3-methyl-isothiazole-4-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3-methyl-isothiazole-4-sulfonic acid is a compound that can be associated with the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. Although the provided papers do not directly discuss 5-Amino-3-methyl-isothiazole-4-sulfonic acid, they do provide insights into the chemical behavior and synthesis of closely related isothiazole derivatives.

Synthesis Analysis

The synthesis of isothiazole derivatives can be achieved through various methods. For instance, the reaction of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with sulfonylacetic acid nitriles leads to the formation of geminal sulfones with a heterocyclic ring directly bound to the sulfur atoms of the sulfonyl groups . Another method involves the use of arylsulfonyloxaziridines to synthesize 3-aminosubstituted isothiazole sulfoxides, which can further react with sulfur nucleophiles to yield 5-sulfanylsubstituted isothiazoles . Additionally, nucleophilic displacement reactions of methylsulphonyl compounds can be employed to obtain 5-substituted and 3,5-disubstituted isothiazoles .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives can be influenced by the substituents present on the ring. For example, the presence of aryl groups can affect the chemical shift observed in 1H NMR spectra, as seen in the synthesis of 3-(1-arylaminocarbonyl-5-amino)-1,2,4-triazolyl benzyl sulfides . The electronic properties and positions of these substituents can significantly alter the electronic density around certain atoms in the molecule, which is important for understanding the reactivity and interactions of these compounds.

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions. The addition-elimination reaction of 3-benzylamino-5-chloro isothiazole S-oxide leads to the formation of unsaturated 5-sulfanyl derivatives . The oxidation of benzyl sulfide to sulfoxide and sulfone derivatives has been studied, with the influence of factors such as the concentration of H2O2 and reaction temperature being critical for the outcome . These reactions demonstrate the versatility of isothiazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are closely related to their molecular structure. The introduction of sulfonyl, sulfoxide, or sulfone groups can decrease the electronic density around certain atoms, affecting the proton absorption in NMR spectroscopy . The presence of these functional groups can also impact the solubility, reactivity, and overall stability of the compounds. The specific properties of 5-Amino-3-methyl-isothiazole-4-sulfonic acid would likely be influenced by the sulfonic acid group, which is known to confer water solubility and potential for ionic interactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

5-Amino-3-methyl-isothiazole-4-sulfonic acid and its derivatives have been extensively studied in the field of chemical synthesis. For example, Naito, Nakagawa, and Takahashi (1968) described the preparations of various isothiazole derivatives, highlighting the versatility of these compounds in synthetic chemistry (Naito, Nakagawa, & Takahashi, 1968). Similarly, El-Sayed (2006) found that triazole derivatives, which can be synthesized using isothiazole precursors, exhibit antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).

Structural Analysis and Properties

Isothiazole compounds have been analyzed for their structural characteristics, as demonstrated by Frydenvang et al. (1997). They examined isoxazol-3-ol and isothiazol-3-ol, used as bioisosteres in neuroactive analogs, providing insight into the structural differences that affect their pharmacological effects (Frydenvang et al., 1997).

Application in Pharmacology

Regiec et al. (2006) explored the synthesis and biological investigation of amide and ester derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid, revealing significant anti-inflammatory activity in certain derivatives (Regiec et al., 2006). This underscores the potential pharmaceutical applications of these compounds.

Corrosion Inhibition

In the field of material science, Hassan, Abdelghani, and Amin (2007) studied triazole derivatives, including isothiazole analogs, as corrosion inhibitors for mild steel, revealing their efficacy in protecting metals against corrosion (Hassan, Abdelghani, & Amin, 2007).

Synthesis of Novel Compounds

The reactivity of isothiazole derivatives allows for the synthesis of unique compounds with potential applications in various fields. For instance, Casoni et al. (2008) described the synthesis of 3-aminosubstituted isothiazole sulfoxides, which led to the formation of sulfanylsubstituted isothiazoles, showing the chemical versatility of these compounds (Casoni et al., 2008).

Propiedades

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S2/c1-2-3(11(7,8)9)4(5)10-6-2/h5H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTYNEHTQXCVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607478 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-thiazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-isothiazole-4-sulfonic acid | |

CAS RN |

4590-59-4 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-thiazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)